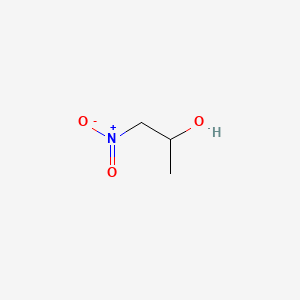
3,5-Bis(trifluorométhyl)benzonitrile
Vue d'ensemble
Description
3,5-Bis(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₉H₃F₆N. It is characterized by the presence of two trifluoromethyl groups attached to a benzonitrile core. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications .
Applications De Recherche Scientifique
3,5-Bis(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Mécanisme D'action
Target of Action
It is known that this compound is used as an organic synthesis intermediate , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
The specific mode of action of 3,5-Bis(trifluoromethyl)benzonitrile is not well-documented. As an intermediate in organic synthesis, it likely undergoes various chemical reactions to form more complex structures. For instance, it has been used in the synthesis of selinexor , a cancer drug, indicating that it may interact with biological targets in a way that contributes to the anticancer activity of the final product.
Biochemical Pathways
Given its use in the synthesis of selinexor , it may indirectly influence pathways related to cancer cell proliferation and survival.
Result of Action
As an intermediate in the synthesis of selinexor , it contributes to the overall therapeutic effects of this drug, which include inhibition of cancer cell proliferation and induction of cancer cell death.
Analyse Biochimique
Biochemical Properties
3,5-Bis(trifluoromethyl)benzonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 3,5-Bis(trifluoromethyl)benzonitrile to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
The effects of 3,5-Bis(trifluoromethyl)benzonitrile on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-Bis(trifluoromethyl)benzonitrile can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 3,5-Bis(trifluoromethyl)benzonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to changes in their activity. For instance, 3,5-Bis(trifluoromethyl)benzonitrile can bind to transcription factors, thereby influencing gene expression. Additionally, it can act as an enzyme inhibitor, modulating the activity of enzymes involved in critical biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Bis(trifluoromethyl)benzonitrile can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that 3,5-Bis(trifluoromethyl)benzonitrile can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include sustained modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 3,5-Bis(trifluoromethyl)benzonitrile vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic processes. At high doses, 3,5-Bis(trifluoromethyl)benzonitrile can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3,5-Bis(trifluoromethyl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites. Additionally, 3,5-Bis(trifluoromethyl)benzonitrile can influence the activity of cofactors involved in metabolic reactions, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, 3,5-Bis(trifluoromethyl)benzonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and function. For example, 3,5-Bis(trifluoromethyl)benzonitrile may accumulate in the liver, where it can exert its effects on metabolic processes .
Subcellular Localization
The subcellular localization of 3,5-Bis(trifluoromethyl)benzonitrile is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 3,5-Bis(trifluoromethyl)benzonitrile may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethyl groups to a benzonitrile core. One common method involves the reaction of 3,5-dibromobenzonitrile with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a catalyst like copper powder. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the complete substitution of bromine atoms with trifluoromethyl groups .
Industrial Production Methods: On an industrial scale, the production of 3,5-Bis(trifluoromethyl)benzonitrile follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or organolithium compounds are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products:
Amides: Formed from nucleophilic substitution of the nitrile group.
Primary Amines: Resulting from the reduction of the nitrile group.
Oxidized Derivatives: Depending on the specific oxidizing conditions.
Comparaison Avec Des Composés Similaires
3,5-Dichlorobenzonitrile: Similar structure but with chlorine atoms instead of trifluoromethyl groups.
3,5-Dimethylbenzonitrile: Contains methyl groups instead of trifluoromethyl groups.
3,5-Difluorobenzonitrile: Features fluorine atoms instead of trifluoromethyl groups.
Uniqueness: 3,5-Bis(trifluoromethyl)benzonitrile is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it particularly valuable in applications requiring high chemical stability and specific electronic characteristics .
Propriétés
IUPAC Name |
3,5-bis(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6N/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKHHAOIHXHOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181588 | |
| Record name | 3,5-Bis(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27126-93-8 | |
| Record name | 3,5-Bis(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27126-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027126938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27126-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Bis(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2P78CB3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3,5-bis(trifluoromethyl)benzonitrile used as a ligand in the iridium and rhodium complexes studied?
A1: 3,5-Bis(trifluoromethyl)benzonitrile is a strongly electron-withdrawing nitrile ligand. When coordinated to a metal center, it can modulate the electron density at the metal, influencing the complex's reactivity. In the studies cited, researchers used NCArF to create coordinatively unsaturated complexes, meaning the metal center has an empty coordination site available for binding with other molecules, such as oxygen atom transfer reagents. [, , ]
Q2: How does the presence of 3,5-bis(trifluoromethyl)benzonitrile impact the reactivity of the iridium and rhodium complexes towards oxygen atom transfer reagents?
A2: The research suggests that while the NCArF ligand itself is susceptible to oxidation, its presence in the complex can influence the site of oxygen atom transfer. For example, in the reaction of [Ir(Cp*)(phpy)(NCArF)][B(ArF)4] with 2-tert-butylsulfonyliodosobenzene, the initial oxygen atom transfer occurs at the carbon of the coordinated NCArF ligand. [] This is followed by a rearrangement reaction, ultimately leading to the oxidation of the 2-phenylene-κC1′-pyridine-κN (phpy) ligand. This highlights the complex reactivity pathways that can occur in these systems and the non-innocence of seemingly ancillary ligands like NCArF.
Q3: What challenges are associated with using 3,5-bis(trifluoromethyl)benzonitrile in the context of oxidation catalysis?
A3: The studies indicate that 3,5-bis(trifluoromethyl)benzonitrile, while useful for tuning electronic properties, can be susceptible to oxidation itself. [] This is problematic in the development of robust oxidation catalysts, as ligand degradation pathways can lead to catalyst deactivation. Understanding these degradation pathways is crucial for designing more robust and long-lived catalysts for applications like water oxidation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)
